![molecular formula C13H8F3NO B1324168 2-(3-Trifluoromethylbenzoyl)pyridine CAS No. 27693-47-6](/img/structure/B1324168.png)
2-(3-Trifluoromethylbenzoyl)pyridine
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Overview
Description
“2-(3-Trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C13H8F3NO . It is characterized by the presence of a pyridine ring and a trifluoromethyl group .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, are synthesized through various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring and a trifluoromethyl group . The average mass of the molecule is 251.204 Da .
Scientific Research Applications
1. Chemical Synthesis and Transformations
2-(3-Trifluoromethylbenzoyl)pyridine has been involved in various chemical syntheses and transformations. For instance, it has been used in the formation of carbene−pyridine ylides, which are crucial intermediates in organic synthesis (Kuhn, Plüg, & Wentrup, 2000). Additionally, it serves as a reagent in the trifluoroacetylation of arenes, a reaction that yields trifluoromethyl aryl ketones (Keumi, Shimada, Takahashi, & Kitajima, 1990).
2. Catalysis and Complex Formation
This compound is significant in the synthesis of diverse organometallic complexes. Research shows its involvement in the structural characterization of copper(I) imidazol-2-ylidene complexes, indicating its role in coordination chemistry (Tulloch, Danopoulos, Kleinhenz, Light, Hursthouse, & Eastham, 2001). It also plays a part in the development of catalytic systems, as seen in studies involving pyridine-functionalized N-heterocyclic carbene complexes of palladium, which are effective in catalyzing the Heck arylation (Tulloch, Danopoulos, Tooze, Cafferkey, Kleinhenz, & Hursthouse, 2000).
3. DNA Binding Studies
Interestingly, this compound-related compounds have been explored in DNA binding studies. For instance, bis-2-(pyridyl)-1H-benzimidazoles, closely related to our compound of interest, have shown specific DNA binding properties, revealing their potential in molecular biology and genetics (Chaudhuri, Ganguly, & Bhattacharya, 2007).
4. Fluorescence and Photophysical Properties
The compound and its derivatives have been employed in the development of fluorescent probes. For instance, its use in synthesizing imidazo[1,2-a]pyridine derivatives has led to the creation of efficient fluorescent probes for mercury ion detection (Shao, Pang, Yan, Shi, & Cheng, 2011). Furthermore, its derivatives have been part of studies on luminescent rhenium(I) tricarbonyl complexes, which have applications in materials science and light-emitting devices (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
5. Theoretical Studies
Theoretical investigations have also been conducted on derivatives of this compound. These studies have focused on understanding the electronic structure and photophysical properties of complexes involving such compounds, contributing to knowledge in computational chemistry and materials science (Shang, Han, Zhan, Zhou, & Zhang, 2015).
Future Directions
The demand for TFMP derivatives, including “2-(3-Trifluoromethylbenzoyl)pyridine”, has been increasing steadily over the years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
It is known that trifluoromethylated compounds often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Mode of Action
Trifluoromethylated compounds are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Trifluoromethylated compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Trifluoromethylbenzoyl)pyridine . These factors could include pH, temperature, and the presence of other compounds.
properties
IUPAC Name |
pyridin-2-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-5-3-4-9(8-10)12(18)11-6-1-2-7-17-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTAZWNLGPDDDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641998 |
Source
|
Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27693-47-6 |
Source
|
Record name | 2-Pyridinyl[3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27693-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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